molecular formula C14H16N2O B2511253 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one CAS No. 1798047-02-5

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B2511253
CAS No.: 1798047-02-5
M. Wt: 228.295
InChI Key: CUZGVRCOTWCQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{8-Azabicyclo[3.2.1]oct-2-en-8-yl}-2-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c17-14(9-11-3-2-8-15-10-11)16-12-4-1-5-13(16)7-6-12/h1-4,8,10,12-13H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZGVRCOTWCQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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